molecular formula C25H25N3O5S B2535266 N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 863002-01-1

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2535266
CAS RN: 863002-01-1
M. Wt: 479.55
InChI Key: FNMMLVKRAYTFQD-UHFFFAOYSA-N
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Description

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines. The study found that trimethoxy derivatives were more selective in cytotoxicity compared to dimethoxy derivatives. Compound 6 showed the highest tumor selectivity and superior carbonic anhydrase inhibitory activity, suggesting potential for cancer therapy research (Kucukoglu et al., 2016).

Crystal Structure and Molecular Conformation

Liu et al. (2005) investigated the crystal structure of a similar compound, revealing a novel disulfide with a unique “U” conformation in the solid state. This study contributes to understanding the molecular conformation and potential applications in material sciences (Liu et al., 2005).

Aryl Migration in Pyrazolo[3,4-d]pyrimidines

Higashino et al. (1983) examined the aryl migration of 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines, leading to the formation of 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids. This research enhances our understanding of the chemical behavior of pyrazoline derivatives (Higashino et al., 1983).

Anti-inflammatory and Anti-cancer Potential

Abdellatif et al. (2014) synthesized a group of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated their anti-inflammatory properties. Their findings indicate significant anti-inflammatory activity and potential as novel nitric oxide donor anti-inflammatory agents (Abdellatif et al., 2014).

Antiproliferative Activities and Selective Effect on Tumor Cells

Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, which showed promising antitumor activity and cell-selective effects against rat brain tumor cells. Some compounds exhibited broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Eco-Friendly Synthesis and Structural Characterization

Milovanović et al. (2019) conducted eco-friendly synthesis reactions in lemon juice medium, leading to the formation of 1-benzoyl-1H-pyrazole derivatives. This research is significant for sustainable chemistry and provides insights into eco-friendly synthesis methods (Milovanović et al., 2019).

Fluorescent pH Sensor Properties

Bozkurt et al. (2018) studied the photophysical properties of pyrazolines as potential "off-on-off" fluorescent pH sensors. This research opens up applications in biological, environmental, and medical areas due to their efficient fluorescent pH sensor properties (Bozkurt et al., 2018).

properties

IUPAC Name

N-[4-[2-benzoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-32-20-13-14-24(33-2)21(15-20)23-16-22(17-9-11-19(12-10-17)27-34(3,30)31)26-28(23)25(29)18-7-5-4-6-8-18/h4-15,23,27H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMMLVKRAYTFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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